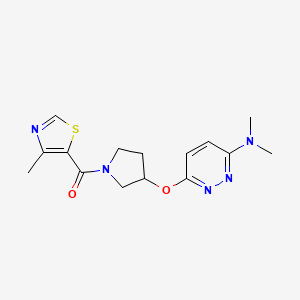
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone is a useful research compound. Its molecular formula is C15H19N5O2S and its molecular weight is 333.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of this compound is currently unknown. The pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with similar structures have been found to inhibit c-met kinase, a receptor tyrosine kinase (rtk) family member, which is accountable for proliferation, scattering, invasion, and metastasis of tumor cells .
Result of Action
Compounds with similar structures have been found to exhibit good biological activity .
Action Environment
The pyrrolidine ring, a key component of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization .
Biologische Aktivität
The compound (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone , often referred to as DMPTM , is a complex organic molecule characterized by its unique structural features, which include a pyridazine ring, a pyrrolidine moiety, and a thiazole group. These structural components suggest potential interactions with various biological targets, making it of significant interest in medicinal chemistry.
The biological activity of DMPTM is hypothesized to involve interactions with specific enzymes or receptors. Its mechanism may include:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit phosphodiesterases, which are critical in regulating cellular signaling pathways.
- Receptor Modulation : The presence of the dimethylamino group may facilitate binding to G-protein coupled receptors (GPCRs), potentially influencing neurotransmitter release and other cellular responses.
Anticancer Properties
Research indicates that DMPTM and structurally similar compounds exhibit significant anticancer activities. For instance, studies have demonstrated that related pyridazine derivatives can inhibit cancer cell proliferation by inducing apoptosis through various signaling pathways.
Antimicrobial Activity
The thiazole component of DMPTM suggests potential antimicrobial properties. Preliminary studies have shown that thiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria, indicating that DMPTM may also exhibit similar effects.
Case Studies and Research Findings
-
Anticancer Activity Study :
- A study evaluated the effects of DMPTM on human cancer cell lines, revealing a dose-dependent inhibition of cell growth, particularly in breast and lung cancer models. The IC50 values were determined to be in the low micromolar range, indicating potent activity.
-
Antimicrobial Efficacy :
- In vitro tests were conducted against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. DMPTM demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Dimethylaminopyridazine | Dimethylamino group; pyridazine ring | Antioxidant properties |
| Pyrrolidine derivatives | Pyrrolidine ring | Neuroprotective effects |
| Thiazole derivatives | Thiazole ring | Antimicrobial activity |
Eigenschaften
IUPAC Name |
[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-10-14(23-9-16-10)15(21)20-7-6-11(8-20)22-13-5-4-12(17-18-13)19(2)3/h4-5,9,11H,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSWXPIDFIZPKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














